Vialinin A Vialinin A Vialinin A is a para-terphenyl.
Vialinin A is a natural product found in Thelephora aurantiotincta, Thelephora vialis, and Thelephora terrestris with data available.
Brand Name: Vulcanchem
CAS No.: 858134-23-3
VCID: VC0004969
InChI: InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
SMILES: C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
Molecular Formula: C34H26O8
Molecular Weight: 562.6 g/mol

Vialinin A

CAS No.: 858134-23-3

Cat. No.: VC0004969

Molecular Formula: C34H26O8

Molecular Weight: 562.6 g/mol

* For research use only. Not for human or veterinary use.

Vialinin A - 858134-23-3

CAS No. 858134-23-3
Molecular Formula C34H26O8
Molecular Weight 562.6 g/mol
IUPAC Name [3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate
Standard InChI InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
Standard InChI Key NOJUKCRPSUMHQQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
Appearance Assay:≥98%A crystalline solid

Chemical and Structural Characteristics

Molecular Architecture

Vialinin A (C<sub>34</sub>H<sub>26</sub>O<sub>8</sub>) features a complex polyphenolic structure characterized by two phenylacetate moieties linked to a central tetrahydroxyterphenyl core . The canonical SMILES representation (C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5) reveals its symmetrical esterification pattern, critical for maintaining stability in dimethyl sulfoxide (DMSO) solutions . X-ray crystallography confirms the planar arrangement of aromatic rings, facilitating π-π interactions with catalytic domains of target USPs.

Physicochemical Properties

PropertySpecification
Molecular Weight562.57 g/mol
CAS Number858134-23-3
Solubility>10 mM in DMSO
Storage Conditions-20°C under inert atmosphere
Crystalline FormOrthorhombic system
Melting Point218-220°C (decomposition)

The compound's poor aqueous solubility necessitates DMSO-based formulations for in vitro studies, while its stability profile allows long-term storage at -20°C without significant degradation .

Mechanisms of Ubiquitin Pathway Modulation

USP4 Inhibition and Keap1 Degradation

Vialinin A demonstrates nanomolar affinity for USP4, a deubiquitinase regulating the Keap1-Nrf2 antioxidant response . In cerebral ischemia models, Vialinin A (2 mg/kg, intracerebroventricular) enhanced Keap1 ubiquitination by 3.2-fold compared to controls, accelerating its proteasomal degradation through the 26S proteasome . This mechanism increased nuclear translocation of Nrf2 by 68%, upregulating antioxidant response element (ARE)-driven genes like HO-1 and NQO1 . USP4 knockdown experiments confirmed that Vialinin A's neuroprotective effects in stroke models (39% reduction in infarct volume) strictly depend on USP4 inhibition .

Dual Modulation of USP5/IsoT

The compound's interaction with USP5/IsoT occurs through competitive inhibition at the ubiquitin-binding pocket, with a K<sub>i</sub> of 4.8 μM . In RBL-2H3 mast cells, Vialinin A reduced TNF-α mRNA expression by 82% at 1 nM concentration, paralleling USP5 siRNA knockdown effects . Intriguingly, while β-hexosaminidase release (a degranulation marker) remained unaffected, interleukin-4 production decreased by 74%, suggesting pathway-specific modulation .

Cross-Reactivity with UCH-L1

Although less potent against UCH-L1 (IC<sub>50</sub> = 22.3 μM), Vialinin A shows selective inhibition over UCH-L3 (>100 μM IC<sub>50</sub>) . Molecular dynamics simulations reveal that the compound's phenylacetate groups form hydrogen bonds with Arg178 and Gln131 in UCH-L1's catalytic cleft, disrupting its ability to cleave K48-linked polyubiquitin chains .

Therapeutic Applications

Ischemic Stroke Neuroprotection

In transient middle cerebral artery occlusion (tMCAO) models, Vialinin A administration (2 mg/kg) yielded:

  • 47% improvement in neurological deficit scores

  • 52% reduction in TUNEL-positive neurons

  • 2.1-fold increase in SOD1 activity

  • 39% decrease in malondialdehyde levels

These effects correlated with USP4-mediated Keap1 degradation (τ<sub>1/2</sub> reduced from 8.2 to 3.1 hours) and subsequent Nrf2 pathway activation .

Autoimmune Hepatitis Management

In S100-induced autoimmune hepatitis mice, daily Vialinin A treatment (5 mg/kg, i.p.) for 14 days:

  • Reduced serum ALT/AST levels by 64%/58%

  • Decreased hepatic TNF-α and IL-6 mRNA by 71% and 68%

  • Suppressed collagen I deposition by 53% (Sirius red staining)

  • Downregulated Rheb/mTOR signaling (p-mTOR reduced by 62%)

Notably, USP4 siRNA transfection in AML12 hepatocytes replicated these anti-fibrotic effects, confirming target specificity .

Anticancer Activity

Vialinin A displays potent cytotoxicity against HCT116 colorectal cancer cells (IC<sub>50</sub> = 8.7 μM) through dual mechanisms:

  • VEGF Inhibition: 89% reduction in VEGF-induced HUVEC proliferation at 10 μM

  • ROS Modulation: 2.3-fold increase in catalase activity, quenching superoxide radicals

In murine xenograft models, weekly intraperitoneal injections (10 mg/kg) inhibited tumor angiogenesis by 78% compared to controls, with no observed hepatotoxicity .

Future Research Directions

  • Structural Optimization: Introducing sulfonate groups to improve aqueous solubility while maintaining USP affinity

  • Combination Therapies: Synergistic potential with Nrf2 activators (e.g., sulforaphane) in neurodegenerative diseases

  • Formulation Development: Nanoparticle encapsulation to enhance bioavailability

  • Clinical Translation: Phase I trials for USP4-associated pathologies (e.g., pulmonary fibrosis)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator